molecular formula C19H16N2O4S B3012679 3-Benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 568555-54-4

3-Benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B3012679
CAS No.: 568555-54-4
M. Wt: 368.4 g/mol
InChI Key: WKBRJSOQWXVUFM-GDNBJRDFSA-N
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Description

The compound (5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one belongs to the imidazolidinone class of heterocyclic compounds. Its structure features a central imidazolidinone core with a benzoyl group at position 3 and a 2,4-dimethoxyphenyl-substituted methylidene moiety at position 3.

Properties

CAS No.

568555-54-4

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

(5Z)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H16N2O4S/c1-24-14-9-8-13(16(11-14)25-2)10-15-18(23)21(19(26)20-15)17(22)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,26)/b15-10-

InChI Key

WKBRJSOQWXVUFM-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with substituted hydrazines or hydrazides. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound is an imidazolidinone derivative, whereas many analogs (e.g., ) are thiazolidinone derivatives. For example:

  • Imidazolidinones: Feature two nitrogen atoms in the ring, enhancing hydrogen-bond acceptor capacity.
  • Thiazolidinones: Contain one nitrogen and one sulfur atom, increasing lipophilicity and altering redox behavior .

Substituent Analysis

Key substituents influencing physicochemical and biological properties include:

Table 1: Substituent Comparison of Selected Analogous Compounds
Compound Name R₁ (Position 3) R₂ (Benzylidene Substituent) Molecular Weight Key Properties/Applications Reference
Target Compound Benzoyl 2,4-Dimethoxyphenyl Not Provided Potential kinase inhibition -
(5E)-5-[(3-Iodophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 94027-58-4) Phenyl 3-Iodophenyl 439.26 g/mol Anticancer research
(5E)-3-(3-Chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3-Chlorophenyl 2-Methoxyphenyl 362.85 g/mol Antimicrobial activity
(5E)-5-[(5-Bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one Ethyl 5-Bromo-2-methoxyphenyl 382.33 g/mol Enzyme inhibition studies
(5E)-5-[(4-Chlorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 13036-93-6) Phenyl 4-Chlorophenyl 323.84 g/mol Antiproliferative activity
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxyphenyl group in the target compound contains electron-donating methoxy groups, which may enhance solubility and modulate electronic interactions in biological targets.

Positional Effects of Substituents :

  • The 2-methoxyphenyl group in creates steric hindrance near the methylidene moiety, possibly reducing reactivity compared to para-substituted analogs.
  • Bromo substitution at the 5-position () may increase molecular polarity and influence pharmacokinetics.

Alkyl vs. Aryl Groups at Position 3 :

  • Ethyl or butyl chains (e.g., ) enhance lipophilicity, favoring membrane penetration.
  • Aryl groups (e.g., benzoyl in the target compound, phenyl in ) contribute to π-π stacking interactions in protein binding sites.

Biological Activity

(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one, with the CAS number 568555-54-4, is a compound of significant interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H16N2O4S
  • Molecular Weight : 368.41 g/mol
  • IUPAC Name : (5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential antimicrobial , anticancer , and anti-inflammatory properties. The presence of the sulfanylidene group and the benzoyl moiety suggests that it may interact with various biological targets.

Antimicrobial Activity

Studies have indicated that compounds similar to (5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exhibit significant antimicrobial properties. For instance, derivatives containing similar functional groups have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The proposed mechanisms through which (5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It is suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Alterations in signaling pathways related to inflammation and tumorigenesis have been observed.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antibacterial Study :
    • A study conducted by researchers found that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL.
    • Comparative analysis with standard antibiotics showed that it had a synergistic effect when combined with amoxicillin.
  • Anticancer Study :
    • In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
    • Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
  • Anti-inflammatory Effects :
    • A study highlighted the compound's ability to reduce pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineConcentrationObserved Effect
AntimicrobialStaphylococcus aureus32 µg/mLInhibition of growth
AnticancerMCF-7 (breast cancer)10 µM50% reduction in viability
Anti-inflammatoryMacrophagesN/ADecreased pro-inflammatory cytokines

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